molecular formula C25H31N7O2 B14083558 3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea

3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea

Cat. No.: B14083558
M. Wt: 461.6 g/mol
InChI Key: AHYWJQUWZIMPQR-WIYYLYMNSA-N
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Description

3-(®-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-(®-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a cyanomethyl group, and an imidazo[1,2-a]pyrazine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(®-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-(®-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyanomethyl group, and the coupling of the imidazo[1,2-a]pyrazine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(®-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-(®-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-(®-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-(®-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, including as a drug candidate for treating various diseases. Its interactions with specific molecular targets can be explored to develop new medications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(®-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-(®-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(®-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-(®-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea can be compared with other compounds that have similar structural features, such as:
    • Piperidine derivatives
    • Imidazo[1,2-a]pyrazine derivatives
    • Cyanomethyl-containing compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H31N7O2

Molecular Weight

461.6 g/mol

IUPAC Name

3-[(3R)-1-(cyanomethyl)piperidin-3-yl]-1-ethyl-1-[(1R)-1-[3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl]ethyl]urea

InChI

InChI=1S/C25H31N7O2/c1-4-32(25(33)28-21-9-6-12-30(16-21)13-10-26)18(2)19-7-5-8-20(15-19)22-17-31-14-11-27-23(31)24(29-22)34-3/h5,7-8,11,14-15,17-18,21H,4,6,9,12-13,16H2,1-3H3,(H,28,33)/t18-,21-/m1/s1

InChI Key

AHYWJQUWZIMPQR-WIYYLYMNSA-N

Isomeric SMILES

CCN([C@H](C)C1=CC=CC(=C1)C2=CN3C=CN=C3C(=N2)OC)C(=O)N[C@@H]4CCCN(C4)CC#N

Canonical SMILES

CCN(C(C)C1=CC=CC(=C1)C2=CN3C=CN=C3C(=N2)OC)C(=O)NC4CCCN(C4)CC#N

Origin of Product

United States

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